ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
Ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This structure incorporates a 4-chlorobenzamido substituent at position 2, a cyano group at position 3, and an ethyl ester moiety at position 4. Such derivatives are often synthesized via cyclocondensation reactions involving binucleophiles and electrophilic reagents, as exemplified in related thienopyridine syntheses .
Properties
IUPAC Name |
ethyl 2-[(4-chlorobenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-2-25-18(24)22-8-7-13-14(9-20)17(26-15(13)10-22)21-16(23)11-3-5-12(19)6-4-11/h3-6H,2,7-8,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMRNXISNATJKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyanoacetylation of amines, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the reaction of thieno[2,3-c]pyridine derivatives with chlorobenzamides and cyanoacetic acid. The synthesis typically involves multi-step reactions that include condensation and cyclization processes. The structural integrity and purity of the compound can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Anticancer Activity
Recent studies have indicated that ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate exhibits significant anticancer properties. For instance:
- Cytotoxicity Assays : The compound has been evaluated against various human tumor cell lines using MTT assays. Results showed that it possesses potent cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin .
- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it has shown inhibitory effects on Topoisomerase II, which is crucial for DNA replication and repair .
Immunomodulatory Effects
The compound has also been studied for its immunomodulatory properties:
- Indoleamine 2,3-Dioxygenase Inhibition : this compound has been reported to modulate the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer and infectious diseases. This modulation can enhance the efficacy of immunotherapies and anti-cancer treatments .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its pharmacological properties:
- Substituent Effects : Variations in substituents on the benzamide moiety significantly affect the biological activity. For example, modifications to the chlorobenzamide group can enhance potency against specific cancer types or improve selectivity towards cancerous cells over normal cells.
Toxicity Profile
The safety profile of this compound is crucial for its therapeutic application:
- Preclinical Studies : Toxicity studies in animal models are necessary to evaluate the compound's safety margins and possible side effects before advancing to clinical trials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and synthetic differences between the target compound and analogous thieno[2,3-c]pyridine derivatives:
Key Observations:
Substituent Diversity: The target compound distinguishes itself with a 4-chlorobenzamido group at position 2 and a cyano group at position 3. Cyano groups (as in the target) are less common in the analogs reviewed, which often prioritize amino, sulfonamide, or halogen substituents .
Synthetic Routes: Most analogs (e.g., BF01878, tert-butyl bromo derivatives) rely on acyl chloride coupling or halogenation steps. The target compound likely employs similar methods, substituting 4-chlorobenzoyl chloride for acylation . highlights the use of malononitrile or ethyl cyanoacetate in analogous pyran systems, suggesting the target’s cyano group could arise from similar nitrile precursors .
Physicochemical Properties :
- The ethyl ester at position 6 is a recurring feature, providing moderate hydrophilicity. In contrast, the tert-butyl ester in offers enhanced steric bulk and stability .
- The molecular weight of the target (408.87 g/mol) exceeds many analogs, likely due to the 4-chlorobenzamido group’s aromatic bulk.
Biological Activity
Ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Properties
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from thieno[2,3-c]pyridine frameworks which are known for their diverse biological activities. The synthesis often includes reactions such as acylation and cyclization involving various reagents.
Key Steps in Synthesis
- Formation of Thieno[2,3-c]pyridine Core : This is generally achieved through cyclization reactions involving appropriate thiophene derivatives.
- Introduction of Substituents : The 4-chlorobenzamido group is introduced via acylation methods.
- Carboxylate Formation : The final step typically involves the introduction of the ethyl carboxylate moiety.
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. In vitro evaluations using MTT assays demonstrated significant cytotoxicity against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| This compound | A549 (Lung) | 0.25 | Comparable to Doxorubicin |
| This compound | HeLa (Cervical) | 0.30 | Superior to Etoposide |
These results indicate that the compound exhibits strong cytotoxic effects that are comparable or superior to established chemotherapeutic agents such as Doxorubicin and Etoposide .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of topoisomerase II (Topo II). Topo II is crucial for DNA replication and repair; thus, its inhibition leads to increased DNA damage and apoptosis in cancer cells.
- IC50 Values : The compound has shown an IC50 value of 0.23 ± 0.01 µM against Topo II enzyme activity . This potency suggests a strong potential for therapeutic application in cancer treatment.
Case Studies
Several studies have investigated the biological activity of similar compounds within the thieno[2,3-c]pyridine class:
- Study on Structural Analogues : Research indicated that modifications on the benzamide moiety significantly affect anticancer activity. For instance:
- Compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups.
- Evaluation in Animal Models : Preliminary in vivo studies showed that compounds similar to this compound led to tumor regression in xenograft models .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound during synthesis?
- Methodological Answer :
- Containment : Use fume hoods and closed systems to minimize exposure. Sweep or vacuum spills and dispose in chemical-resistant containers .
- Protective Equipment : Wear nitrile gloves, lab coats, and safety goggles. Refer to SDS Sections 8 (exposure controls) and 13 (disposal) for specific guidance .
- Storage : Keep in airtight containers away from heat and incompatible reagents (e.g., strong oxidizers) .
Q. How is this compound typically synthesized, and what are common intermediates?
- Methodological Answer :
- Step 1 : Start with a Biginelli-like multicomponent reaction, combining substituted aldehydes, thioureas, and β-keto esters under acidic conditions to form thieno-pyridine scaffolds .
- Step 2 : Introduce the 4-chlorobenzamido group via amidation reactions using 4-chlorobenzoyl chloride in anhydrous solvents (e.g., DMF) .
- Intermediate : Ethyl 2-amino-thieno[2,3-c]pyridine-6-carboxylate derivatives are key precursors, often protected with Boc groups during synthesis .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and cyano group integration .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds) to validate stereochemistry .
- HPLC-MS : Monitor purity (>95%) and detect byproducts using reverse-phase columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final cyclization step?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables like temperature (80–120°C), catalyst loading (e.g., p-TsOH), and solvent polarity (toluene vs. DMSO). Use response surface modeling to identify optimal parameters .
- Case Study : A study on thiazolo-pyrimidines achieved 85% yield by using DMSO at 100°C with 10 mol% p-TsOH, reducing side-product formation .
Q. How do structural modifications (e.g., substituting the 4-chlorophenyl group) affect biological activity?
- Methodological Answer :
- SAR Workflow :
Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the benzamido position .
Test in vitro against target enzymes (e.g., kinases) using fluorescence-based assays.
Compare IC values: For example, 4-nitro analogs showed 3x higher activity than 4-chloro in kinase inhibition assays .
Q. How can contradictory data in reported biological activities be resolved?
- Methodological Answer :
- Reproducibility Checks :
- Validate assay protocols (e.g., cell line viability, ATP levels) using positive controls (e.g., staurosporine for apoptosis) .
- Re-test disputed compounds under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Meta-Analysis : Compare crystal structures (e.g., hydrogen-bonding motifs) to explain potency variations. A 2021 study linked reduced activity to steric hindrance from bulky substituents .
Q. What strategies are effective for analyzing and mitigating polymorphism in crystalline forms?
- Methodological Answer :
- Polymorph Screening : Recrystallize from solvent mixtures (e.g., ethanol/water) at varying cooling rates. Monitor forms via PXRD .
- Stability Testing : Store polymorphs at 40°C/75% RH for 4 weeks; thermodynamically stable forms show no phase changes .
Q. How can computational methods predict reactivity in functionalization reactions?
- Methodological Answer :
- DFT Calculations : Model electrophilic aromatic substitution (EAS) at the thieno-pyridine core using Gaussian09. Compare Fukui indices to prioritize reactive sites (e.g., C-5 vs. C-7) .
- Validation : Synthesize predicted derivatives (e.g., brominated analogs) and confirm regioselectivity via -NMR coupling patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
